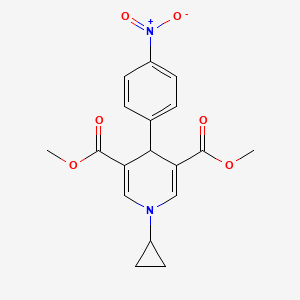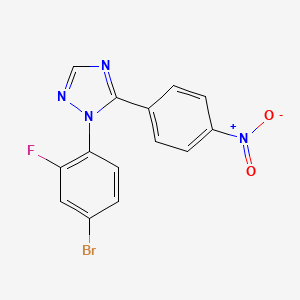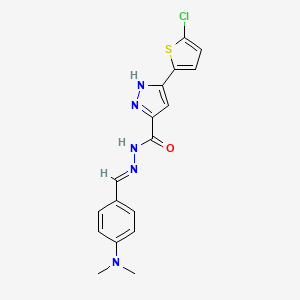![molecular formula C22H25N5O3 B11639702 2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040861-63-9](/img/structure/B11639702.png)
2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-ピロリジノン-3-[[2-(4-モルホリニル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- は、ピロリジノン類に属する複雑な有機化合物です。 これらの化合物は、その多様な生物学的活性で知られており、医薬品化学において足場として頻繁に使用されます 。この化合物の構造には、ピロリジノンコア、モルホリン環、ジアゼニル置換基を有するフェニル基が含まれており、さまざまな用途に適した汎用性の高い分子となっています。
準備方法
合成経路および反応条件
2,5-ピロリジノン-3-[[2-(4-モルホリニル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- の合成は、通常、複数の手順を必要とします。一般的な方法の1つには、以下の手順が含まれます。
ピロリジノンコアの形成: これは、適切な前駆体(スクシンイミド誘導体など)を酸性または塩基性条件下で環化することにより達成できます。
モルホリン環の導入: モルホリン環は、求核置換反応によって導入できます。この反応では、ピロリジノンコア上の適切な脱離基が、モルホリン誘導体で置換されます。
ジアゼニル置換基を有するフェニル基の付加: この手順は、通常、ジアゾ化反応を伴います。この反応では、アニリン誘導体がジアゾニウム塩に変換され、その後、ピロリジノンコアとカップリングされます.
工業的生産方法
この化合物の工業的生産では、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されます。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、収率を高め、反応時間を短縮するための触媒の使用が含まれます。
化学反応の分析
反応の種類
2,5-ピロリジノン-3-[[2-(4-モルホリニル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するN-オキシドまたは他の酸化誘導体になります。
還元: 還元反応は、ジアゼニル基をアミン基に変換できます。
置換: 求核置換反応と求電子置換反応は、モルホリン環またはフェニル基を修飾できます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 適切な条件下で、ハロゲン化アルキル、アシルクロリド、ジアゾニウム塩などの試薬が使用されて、置換反応が行われます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はN-オキシドを生成する可能性があり、還元はアミンを生成する可能性があります。置換反応は、モルホリン環またはフェニル基にさまざまな官能基を導入できます。
科学研究の応用
2,5-ピロリジノン-3-[[2-(4-モルホリニル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- は、いくつかの科学研究の応用を有しています。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗がん性、抗炎症性などの生物活性物質としての可能性について調査されています.
医学: さまざまな疾患の薬物開発など、その潜在的な治療応用について調査されています。
工業: そのユニークな化学的特性により、新規材料、染料、ポリマーの開発に利用されています。
科学的研究の応用
3-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
2,5-ピロリジノン-3-[[2-(4-モルホリニル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、炎症または癌細胞の増殖に関与する特定の酵素を阻害し、治療効果を発揮する可能性があります .
類似化合物の比較
類似化合物
独自性
2,5-ピロリジノン-3-[[2-(4-モルホリニル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- は、類似化合物と比較して、その官能基のユニークな組み合わせにより際立っています。モルホリン環とジアゼニル置換フェニル基の存在により、独特の化学反応性と生物活性をもたらし、さまざまな用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
DDT (Dichlorodiphenyltrichloroethane): An organochloride insecticide with a similar aromatic structure.
Uniqueness
3-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its combination of a morpholine ring, a phenyl group with a diazenyl substituent, and a pyrrolidine-2,5-dione core. This structure imparts specific chemical and biological properties that distinguish it from other compounds.
特性
CAS番号 |
1040861-63-9 |
|---|---|
分子式 |
C22H25N5O3 |
分子量 |
407.5 g/mol |
IUPAC名 |
3-(2-morpholin-4-ylethylamino)-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H25N5O3/c28-21-16-20(23-10-11-26-12-14-30-15-13-26)22(29)27(21)19-8-6-18(7-9-19)25-24-17-4-2-1-3-5-17/h1-9,20,23H,10-16H2 |
InChIキー |
FCSGPOBPTKGRGB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)


![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
